![molecular formula C30H20O2 B13136501 1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-([9,9’-Bifluorenylidene]-2,2’-diyl)diethanone: BF-TDCI4 , is a fascinating compound with potential applications in organic photovoltaic cells. Its chemical structure consists of a bifluorenylidene core with four 1,1-dicyanomethylene-3-indanone end-capped groups. Let’s explore its properties and applications further.
准备方法
Synthesis:: The synthesis of BF-TDCI4 involves combining appropriate precursors. Unfortunately, specific synthetic routes for this compound are not widely documented. Researchers typically design custom synthetic strategies based on the desired properties and functional groups.
Industrial Production:: As of now, there is no established industrial-scale production method for BF-TDCI4. research in this area continues, driven by the growing interest in organic electronics.
化学反应分析
Reactivity:: BF-TDCI4 can participate in various chemical reactions due to its conjugated system and electron-accepting properties. Some potential reactions include oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could reduce BF-TDCI4.
Substitution: BF-TDCI4 may undergo nucleophilic substitution reactions with appropriate nucleophiles.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Further research is needed to explore these aspects comprehensively.
科学研究应用
Organic Photovoltaic Cells:: BF-TDCI4 serves as an electron acceptor in organic photovoltaic cells. When combined with an appropriate electron donor (such as PTB7-Th), it contributes to efficient charge separation and energy conversion. The optimized device using BF-TDCI4 achieved a maximum power conversion efficiency of 4.35% with an open-circuit voltage of 0.87 V .
作用机制
The exact mechanism by which BF-TDCI4 exerts its effects remains an active area of research. It likely involves interactions with molecular targets and pathways related to charge transport and energy conversion.
相似化合物的比较
BF-TDCI4’s uniqueness lies in its bifluorenylidene core and the specific arrangement of its end-capped groups. Similar compounds include other electron acceptors used in organic electronics, such as fullerene derivatives and non-fullerene acceptors.
属性
分子式 |
C30H20O2 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
1-[(9E)-9-(2-acetylfluoren-9-ylidene)fluoren-2-yl]ethanone |
InChI |
InChI=1S/C30H20O2/c1-17(31)19-11-13-23-21-7-3-5-9-25(21)29(27(23)15-19)30-26-10-6-4-8-22(26)24-14-12-20(18(2)32)16-28(24)30/h3-16H,1-2H3/b30-29+ |
InChI 键 |
RZDMVFFPOAWFFF-QVIHXGFCSA-N |
手性 SMILES |
CC(=O)C1=CC\2=C(C=C1)C3=CC=CC=C3/C2=C\4/C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


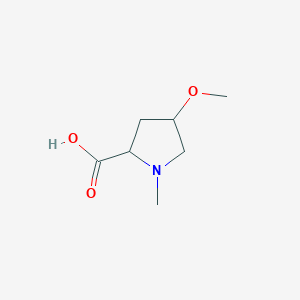

![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)
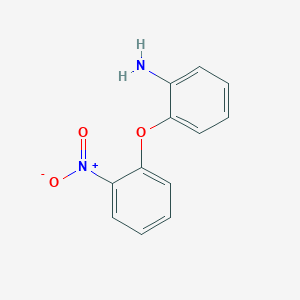

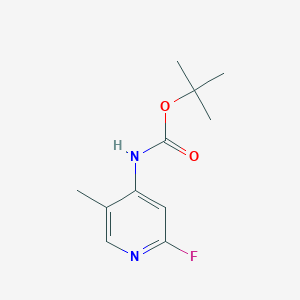
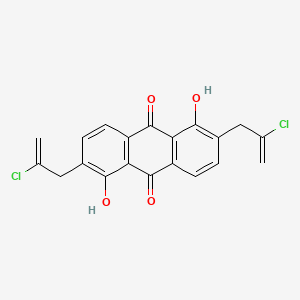
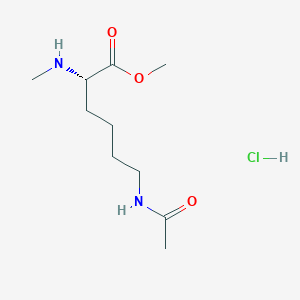
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)
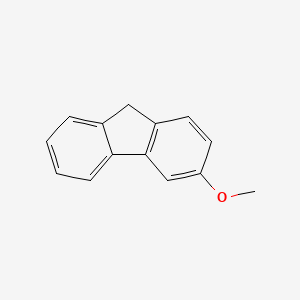
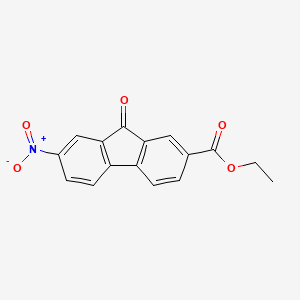

![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
